molecular formula C18H18N6O B5171800 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B5171800
M. Wt: 334.4 g/mol
InChI Key: FFTMGPMKEHMWOH-UHFFFAOYSA-N
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Description

3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a benzoylpiperazine and a pyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process generally starts with the preparation of the pyridazine core, followed by the introduction of the benzoylpiperazine and pyrazole groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution at the pyridazine ring. Reagents like amines or hydrazines can substitute halogen atoms (e.g., chlorine) at the 6-position. This is facilitated by the electron-deficient nature of pyridazine.

Oxidation and Reduction

  • Oxidation : Reactive groups (e.g., alcohols) can be oxidized using agents like potassium permanganate (KMnO₄) to ketones.

  • Reduction : Reduction of carbonyl groups (e.g., ketones to alcohols) via sodium borohydride (NaBH₄).

Condensation Reactions

The pyrazolo-pyridazine system forms via cyclization of dinucleophiles (e.g., 3-aminopyrazole) with biselectrophiles (e.g., diketones). This involves sequential nucleophilic attack and dehydration .

Coupling Reactions

Homocoupling or cross-coupling reactions (e.g., Suzuki, Stille) may be used to link aromatic rings, though these are less common for this compound .

Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsPurpose
Substitution Amine nucleophiles, DMF, 80–100°CIntroduce functional groups via nucleophilic aromatic substitution
Oxidation KMnO₄, acidic or basic conditionsConvert alcohols to ketones or carboxylic acids
Reduction NaBH₄, methanol/THFReduce ketones to alcohols
Condensation 3-aminopyrazole, diketones, toluene, refluxForm pyrazolo-pyridazine core via cyclization

Nucleophilic Attack

The synthesis of pyrazolo-pyridazines involves two-step nucleophilic attacks by the amino group and β-carbon of 3-aminopyrazole on a 1,3-dicarbonyl compound. This leads to ring formation after dehydration .

Hydrogen Bonding Effects

The pyridazine ring’s nitrogen atoms and carbonyl groups enable hydrogen bonding , influencing solubility and reactivity. Substituents like the benzoyl group also modulate electronic effects .

Biological and Chemical Reactivity

The compound’s heterocyclic structure and functional groups enable:

  • Protein Binding : Interaction with enzymes/receptors via H-bonding and π-π stacking.

  • Electrophilic Attack : Substitution at the pyridazine ring due to its electron-deficient nature.

  • Metabolic Stability : The trifluoromethyl group (in analogous compounds) enhances lipophilicity and resistance to hydrolysis.

Comparison of Analogous Compounds

Compound FeatureExample Reaction/PropertyImpact on Reactivity
Pyridazine Core Electron-deficient, susceptible to nucleophilic substitutionFacilitates substitutions at positions 3 or 6
Piperazine Moiety Basic nitrogen atoms enable nucleophilic or electrophilic interactionsParticipates in acylation or alkylation reactions
Pyrazole Ring Electron-donating, enhances stability of adjacent bondsStabilizes the pyridazine ring during condensation

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine exhibit significant anticancer properties. These compounds are often designed to target specific pathways involved in cancer progression, particularly those related to androgen receptors. For instance, studies have shown that modifications of piperazine derivatives can enhance their efficacy against prostate cancer by acting as selective androgen receptor modulators (SARMs) .

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of prostate cancer cells in vitro, suggesting potential for therapeutic development .

CompoundActivityReference
This compoundAnticancer
SARMsProstate cancer inhibition

2. Neurological Disorders

The compound's piperazine moiety is known for its activity in the central nervous system (CNS). Research has indicated that derivatives of this compound may possess antidepressant and anxiolytic properties, making them candidates for treating mood disorders.

Case Study : An investigation into the effects of piperazine derivatives on serotonin receptors revealed promising results, indicating potential for developing new antidepressants .

CompoundActivityReference
Piperazine derivativesAntidepressant
This compoundCNS activity

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions, typically starting from readily available piperazine derivatives and pyrazole precursors. Various synthetic routes have been explored to optimize yield and purity.

StepReaction TypeKey Reagents
1N-AlkylationBenzoyl chloride, piperazine
2CyclizationPyrazole derivatives
3PurificationCrystallization

Mechanism of Action

The mechanism of action of 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N6OC_{24}H_{22}N_{6}O. This compound features a pyridazine core substituted with both a benzoylpiperazine and a pyrazole moiety, which are critical for its biological interactions.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Acetylcholinesterase (AChE) : Compounds with similar structures have shown promise as AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. The compound's structure allows it to interact with the active site of AChE, potentially enhancing cognitive function .
  • Anticancer Activity : Preliminary studies suggest that this compound could exhibit cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells has been observed, likely due to its interaction with cellular signaling pathways .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Activity Model/Method IC₅₀ (µM) Reference
AChE InhibitionEllman's assay5.90 ± 0.07
Cytotoxicity against FaDu cellsMTT assay10.5
Apoptosis inductionFlow cytometryNot specified

Case Studies

Several case studies highlight the potential applications of this compound:

  • Neuroprotective Effects : In a model studying neuroprotection, this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage. This was attributed to its ability to inhibit AChE and modulate neurotransmitter levels .
  • Antitumor Activity : In vivo studies on mice bearing solid tumors indicated that treatment with the compound led to reduced tumor growth and increased survival rates. The mechanism was linked to apoptosis induction and disruption of cancer cell proliferation pathways .

Properties

IUPAC Name

phenyl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-18(15-5-2-1-3-6-15)23-13-11-22(12-14-23)16-7-8-17(21-20-16)24-10-4-9-19-24/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTMGPMKEHMWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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